N-cyclobutyl-2,5-dimethylaniline is an organic compound characterized by its unique molecular structure, which includes a cyclobutyl group and two methyl groups attached to an aniline backbone. This compound is of interest in various fields due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula of N-cyclobutyl-2,5-dimethylaniline is , and it has a molecular weight of approximately 175.27 g/mol.
N-cyclobutyl-2,5-dimethylaniline can be synthesized through various chemical processes, including alkylation methods and coupling reactions. It is primarily sourced from synthetic routes involving starting materials such as 2,5-dimethylaniline and cyclobutyl halides.
This compound belongs to the class of amines, specifically secondary amines, due to the presence of two alkyl groups attached to the nitrogen atom. It can also be classified as an aromatic compound due to the presence of a phenyl ring.
The synthesis of N-cyclobutyl-2,5-dimethylaniline can be achieved through several methods. A common approach involves the alkylation of 2,5-dimethylaniline with cyclobutyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
The molecular structure of N-cyclobutyl-2,5-dimethylaniline features:
Property | Value |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | N-cyclobutyl-2,5-dimethylaniline |
InChI | InChI=1S/C12H17N/c1-9-6-10(2)8-12(7-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |
InChI Key | ZGGDNWXSISBXDR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)N(C2CCC2)C)C |
N-cyclobutyl-2,5-dimethylaniline can participate in various chemical reactions:
The specific reagents and conditions for these reactions vary but typically involve:
The mechanism of action for N-cyclobutyl-2,5-dimethylaniline involves its interaction with specific biological targets. It may bind to enzymes or receptors within biological systems, potentially influencing various biochemical pathways. Detailed studies are necessary to elucidate these interactions fully.
Property | Value |
---|---|
Boiling Point | Approximately 200 °C |
Melting Point | Not specified |
Density | 0.95 g/cm³ |
N-cyclobutyl-2,5-dimethylaniline has several significant applications:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3